molecular formula C9H9ClFNO2 B7541418 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide

2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No. B7541418
M. Wt: 217.62 g/mol
InChI Key: PBYYRKZRWIBLJK-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide, also known as CF3MA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of the amino acid glycine and has been shown to have potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide is its high potency and selectivity for COX-2 and 5-LOX inhibition. This makes it a valuable tool for studying the role of these enzymes in inflammation and other physiological processes. However, one of the limitations of 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide. One potential area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Additionally, 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide could be further studied for its potential applications in agriculture, such as its ability to inhibit plant growth or as a pesticide. Finally, more research is needed to fully understand the mechanism of action of 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide and its potential effects on other physiological processes.

Synthesis Methods

The synthesis of 2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide involves the reaction of 3-fluoro-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white crystalline solid.

Scientific Research Applications

2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYYRKZRWIBLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-fluoro-4-methoxyphenyl)acetamide

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